

saxagliptin hydrate solubility and stability profile

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Compound Focus: Saxagliptin Hydrate

CAS No.: 945667-22-1

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Solubility Profile & Quantitative Data

Saxagliptin hydrate exhibits varying solubility in different solvents, which is a critical consideration for formulation development. The data from various sources is summarized in the table below.

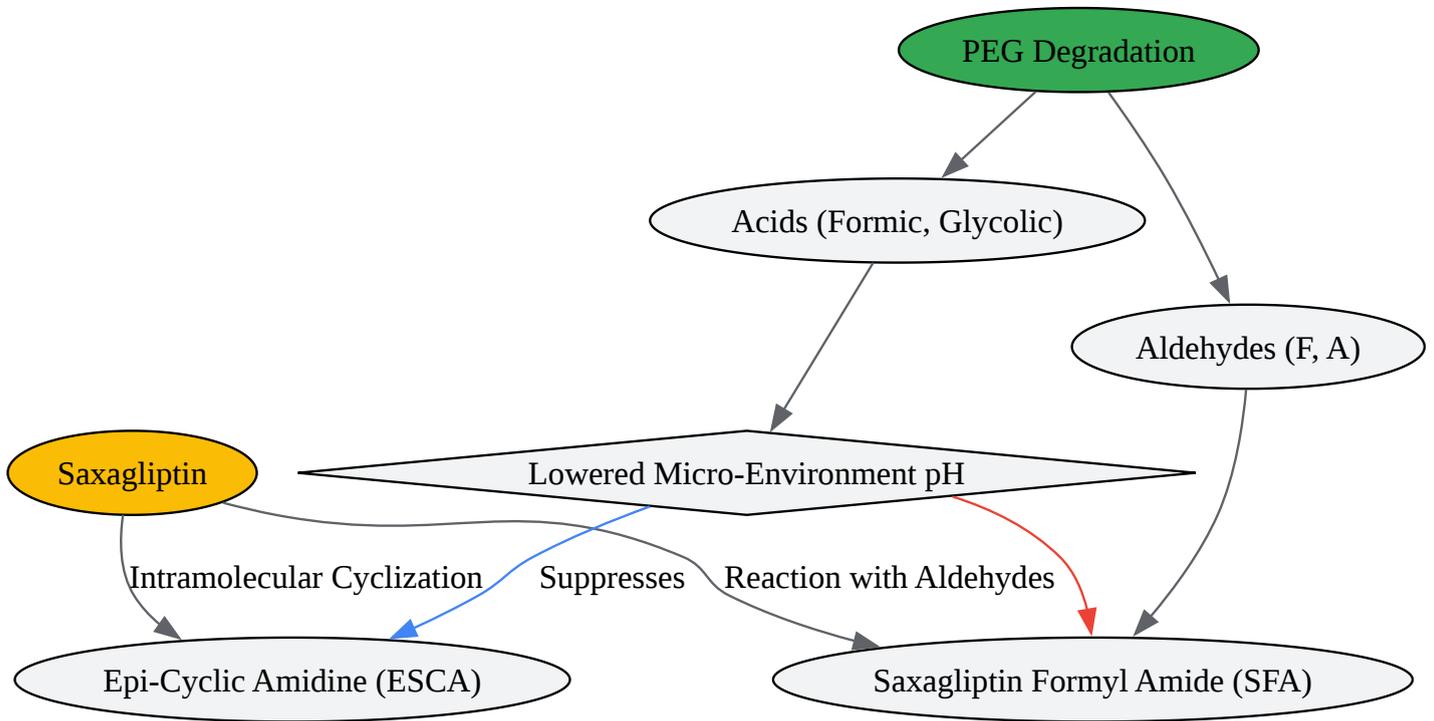
Solvent	Solubility	Notes / Conditions	Source
Water	1 mg/mL (2.99 mM)	Slightly soluble	[1]
DMSO	66 mg/mL (197.94 mM)	Highly soluble	[1] [2]
Ethanol	66 mg/mL (197.94 mM)	Highly soluble	[1]
Methanol	Sparingly soluble	-	[2]
Stearic Acid	0.58 ± 0.65 mg/mL	For Solid Lipid Nanoparticle (SLN) formulation	[3]
Glyceryl Monostearate	0.42 ± 0.09 mg/mL	For Solid Lipid Nanoparticle (SLN) formulation	[3]

Stability and Degradation Profile

Saxagliptin is known to be unstable, with its primary amine group making it susceptible to specific degradation pathways, particularly in solid dosage forms. The key stability issues and degradation products are outlined below.

- **Major Degradation Pathway: Intramolecular Cyclization:** The primary amine group of saxagliptin can nucleophilically attack the adjacent nitrile group, leading to an intramolecular cyclization that forms a cyclic amidine (Saxagliptin Cyclic Amidine, SCA) and its epimer (epi-SCA, or ESCA). This reaction is **thermodynamically favored** and can be autocatalytic. [4] [5]
- **Reaction with Impurities:** In solid dosage forms, saxagliptin is prone to react with reactive impurities present in excipients. A critical pathway involves aldehydes (like formaldehyde and acetaldehyde) generated from the oxidative degradation of polyethylene glycol (PEG), a common plasticizer. This reaction leads to the formation of **Saxagliptin Formyl Amide (SFA)**. [4]
- **Micro-Environmental pH:** The degradation pathway is highly influenced by micro-environmental pH. The formation of acidic impurities (like formic acid) from PEG degradation can lower the local pH. A more acidic environment suppresses the formation of the cyclic amidine (ESCA) but can promote the formation of SFA. [4]

The following diagram illustrates the main degradation pathways of Saxagliptin in solid dosage forms, showing the relationship between the drug, excipient impurities, and the resulting degradation products.



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Saxagliptin's primary degradation pathways involve cyclization and reactions with PEG impurities.

Experimental Protocols for Analysis

Here are detailed methodologies for two key analytical techniques used in the quantification and stability studies of saxagliptin.

Spectrophotometric Quantification via Charge Transfer Complex (Method-1)

This method utilizes a Box-Behnken design (BBD) for optimization and is highly sensitive for quantifying saxagliptin in pharmaceutical formulations. [6]

- **Principle:** Saxagliptin reacts with 3-methyl-2-benzothiazolinone hydrazone (MBTH) in the presence of ferric chloride to form a green/blue-colored charge-transfer complex.

- **Linear Range:** 0.01 - 0.25 µg/mL
- **Detection Wavelength:** 600 nm
- **Optimized Reagents & Procedure:**
 - **MBTH Solution:** 1.1% (w/v) in distilled water.
 - **Ferric Chloride Solution:** 3.5% (w/v) in distilled water.
 - **Reaction:** To an aliquot of saxagliptin working standard solution (0.1 µg/mL) in a 10 mL volumetric flask, add 0.5 mL of MBTH solution and 0.5 mL of ferric chloride solution.
 - **Incubation:** Shake the mixture vigorously and let it stand at room temperature for 20 minutes.
 - **Dilution:** Make up the volume to the mark with distilled water.
 - **Measurement:** Measure the absorbance of the resulting bluish-green complex at 600 nm against a reagent blank.

Spectrophotometric Quantification via Schiff's Base Formation (Method-2)

This method uses a Central Composite Design (CCD) for optimization and is based on the reaction of the primary amine group of saxagliptin with ninhydrin. [6]

- **Principle:** The primary amine of saxagliptin reacts with ninhydrin under alkaline conditions to form Ruhemann's purple via Schiff's base formation.
- **Linear Range:** 1 - 10 µg/mL
- **Detection Wavelength:** 585 nm
- **Optimized Reagents & Procedure:**
 - **Ninhydrin Reagent:** 1% (w/v) in distilled water.
 - **Sodium Hydroxide Solution:** 0.4 M in distilled water.
 - **Reaction:** To an aliquot of saxagliptin standard drug solution (100 µg/mL) in a 10 mL volumetric flask, add 2 mL of ninhydrin reagent and 2 mL of sodium hydroxide solution.
 - **Heating:** Shake the mixture vigorously and heat for 13 minutes.
 - **Dilution:** After cooling, make up the volume to the mark with distilled water.
 - **Measurement:** Measure the absorbance of the resulting Ruhemann's purple at 585 nm against a reagent blank.

Key Insights for Drug Development Professionals

- **Excipient Compatibility is Critical:** The stability of saxagliptin is highly dependent on the excipients used. The presence of PEG, a very common excipient, can significantly drive degradation through the generation of reactive aldehydes and acids. [4]

- **Leverage AQbD for Robust Methods:** The application of **Analytical Quality by Design (AQbD)** principles, using experimental designs like BBD and CCD, is highly effective for optimizing analytical methods and understanding the interaction of critical variables. [6]
- **Consider Advanced Formulations:** To overcome challenges like low bioavailability and stability, novel formulation strategies such as **Eudragit RS100-coated Solid Lipid Nanoparticles (SLNs)** have shown promise. These can enhance oral bioavailability by bypassing hepatic first-pass metabolism and providing a sustained release. [3]

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